(R)-1-(Thiophen-2-yl)ethanamine hydrochloride

説明

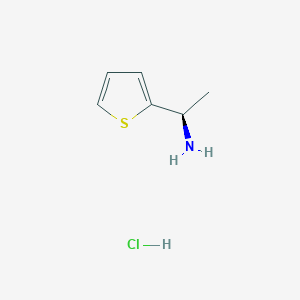

®-1-(Thiophen-2-yl)ethanamine hydrochloride is a chiral amine compound featuring a thiophene ring, which is a five-membered aromatic ring containing sulfur

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Thiophen-2-yl)ethanamine hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Introduction of the Ethanamine Group: The thiophene derivative is then subjected to a reaction with an appropriate amine source under controlled conditions to introduce the ethanamine group.

Resolution of Enantiomers: The racemic mixture of 1-(Thiophen-2-yl)ethanamine is resolved into its enantiomers using chiral resolution techniques.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-1-(Thiophen-2-yl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: Reduction of the thiophene ring can yield dihydrothiophenes.

Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Halogenated thiophenes.

科学的研究の応用

Synthesis Overview

The synthesis of (R)-1-(Thiophen-2-yl)ethanamine hydrochloride typically involves several key steps:

- Formation of the Thiophene Ring : Various methods such as the Gewald reaction and Paal-Knorr synthesis can be employed.

- Introduction of the Ethanamine Group : The thiophene derivative reacts with an appropriate amine source.

- Resolution of Enantiomers : Chiral resolution techniques are used to separate the racemic mixture into its enantiomers.

- Formation of Hydrochloride Salt : The final step involves converting the free base into its hydrochloride salt using hydrochloric acid.

Scientific Research Applications

This compound has diverse applications in scientific research:

Medicinal Chemistry

- Serotonin Receptor Modulation : This compound is investigated for its potential as a serotonin 5-HT1A receptor antagonist, which is relevant in treating anxiety and depression.

- Analgesic Properties : Research indicates that derivatives of thiophen-2-yl ethanamine exhibit analgesic effects comparable to established analgesics like (-)-pentazocine hydrochloride .

Antimycobacterial Activity

Studies have shown that thiophene derivatives, including this compound, possess significant antimycobacterial activity against both drug-susceptible and drug-resistant strains of tuberculosis. Minimum inhibitory concentration values have been reported in the range of 0.02–0.12 μg/mL for susceptible strains and 0.031–0.24 μg/mL for resistant strains .

Neurological Applications

The compound's ability to cross the blood-brain barrier enhances its relevance in central nervous system applications, influencing pathways related to pain perception and possibly other neurological functions .

Case Studies and Experimental Findings

Several studies have explored the biological activity of thiophene derivatives, providing insights applicable to this compound:

- Analgesic Activity : Research has indicated significant analgesic effects, suggesting potential applications in pain management.

- Antimycobacterial Activity : Studies demonstrate potent antimycobacterial activity against various strains of tuberculosis.

- Antidepressant Potential : Compounds similar to this compound have shown effects on norepinephrine and serotonin uptake in synaptosomal preparations, indicating potential as atypical antidepressants.

作用機序

The mechanism of action of ®-1-(Thiophen-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Thiophene: The parent compound, a simple sulfur-containing heterocycle.

2-Phenethylamine: A structurally related amine with a phenyl ring instead of a thiophene ring.

Articaine: A thiophene-based local anesthetic.

Uniqueness: ®-1-(Thiophen-2-yl)ethanamine hydrochloride is unique due to its chiral nature and the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it valuable in applications requiring specific interactions with biological targets or in the synthesis of chiral molecules .

生物活性

(R)-1-(Thiophen-2-yl)ethanamine hydrochloride is a chiral compound notable for its thiophene moiety, which imparts unique chemical properties. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

- Molecular Formula : CHClNS

- Molecular Weight : 163.67 g/mol

- Structure : The compound features a thiophen-2-yl group attached to an ethanamine backbone, making it a significant building block in organic synthesis and medicinal chemistry.

Currently, specific mechanisms of action for this compound remain undocumented. However, it is hypothesized that the compound may exhibit biological activities similar to other thiophene derivatives. Notably, derivatives of thiophen-2-yl ethanamine have demonstrated analgesic properties comparable to established analgesics such as (-)-pentazocine hydrochloride.

Interaction with Biological Targets

Research indicates that this compound can interact with various biological targets, influencing pathways related to pain perception and potentially other neurological functions. Its ability to cross the blood-brain barrier enhances its relevance in central nervous system applications.

Case Studies and Experimental Findings

Several studies have explored the biological activity of thiophene derivatives, providing insights applicable to this compound:

- Analgesic Activity : Research has indicated that compounds with similar structures possess significant analgesic effects, suggesting potential applications in pain management.

- Antimycobacterial Activity : A study on thiophene-arylamide derivatives showed potent antimycobacterial activity against both drug-susceptible and drug-resistant strains of tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 0.02–0.12 μg/mL for susceptible strains and 0.031–0.24 μg/mL for resistant strains .

- Selectivity Index : The selectivity index (SI) for certain thiophene derivatives was calculated to evaluate their therapeutic potential against various pathogens while minimizing cytotoxicity .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Starting Materials : Thiophene reacts with ethylamine.

- Hydrochloride Formation : The resultant amine is treated with hydrochloric acid to yield the hydrochloride salt.

These synthetic routes are crucial for developing new therapeutic agents based on this compound's structure .

Applications

The potential applications of this compound span various fields:

- Medicinal Chemistry : As a precursor in drug development due to its interaction with biological targets.

- Chemical Synthesis : Utilized in creating more complex molecules in organic synthesis.

特性

IUPAC Name |

(1R)-1-thiophen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCVTULVSCSWOB-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。